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molecular formula C8H9BrClN B1601264 4-Bromo-2-chloro-N,N-dimethylaniline CAS No. 50638-51-2

4-Bromo-2-chloro-N,N-dimethylaniline

Cat. No. B1601264
M. Wt: 234.52 g/mol
InChI Key: PKPXCBIUESSICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05739166

Procedure details

Under nitrogen, 11.6 mL (186 mmol) of iodomethane was added to a stirred solution of 12.8 g (62 mmol) of 4-bromo-2-chloroaniline and 42.8 g (310 mmol) of powdered K2CO3 in 200 mL of DMF. Purification by silica gel chromatography (Waters Prep-500A)with ethyl acetate/hexane (5:95) gave 11.3 g (78%) of 4-bromo-2-chloro-N,N-dimethylaniline as a colorless liquid: NMR (CDCl3) δ 2.79 (s, 6H), 6.92(d, J=9 Hz, 1H), 7.25-7.34 (m, 1H), 7.49 (d, J=2 Hz, 1H).
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
42.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
IC.[Br:3][C:4]1[CH:10]=[CH:9]C(N)=[C:6]([Cl:11])[CH:5]=1.C([O-])([O-])=O.[K+].[K+].[CH3:18][N:19]([CH:21]=O)[CH3:20]>>[Br:3][C:4]1[CH:10]=[CH:9][C:21]([N:19]([CH3:20])[CH3:18])=[C:6]([Cl:11])[CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
11.6 mL
Type
reactant
Smiles
IC
Name
Quantity
12.8 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)Cl
Name
Quantity
42.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (Waters Prep-500A)with ethyl acetate/hexane (5:95)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(N(C)C)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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